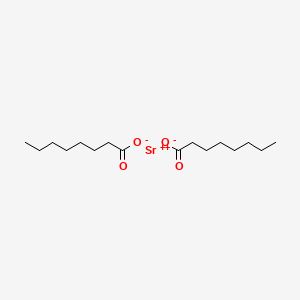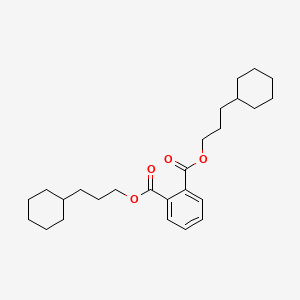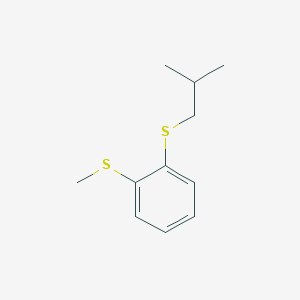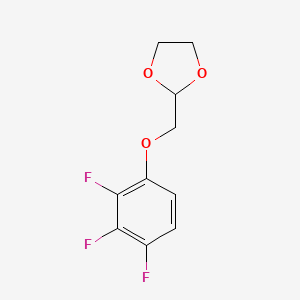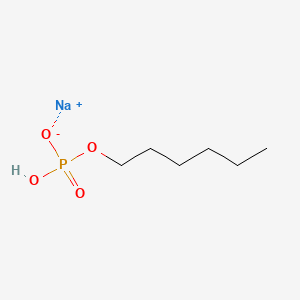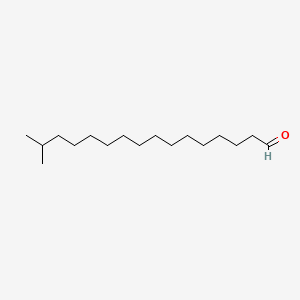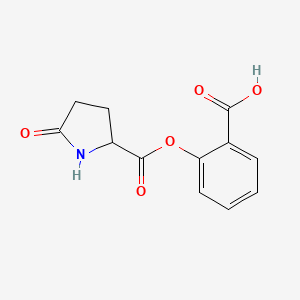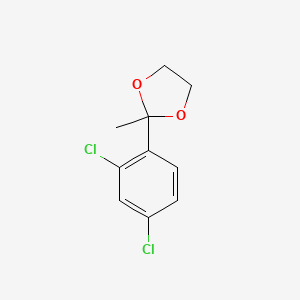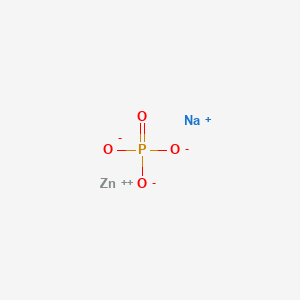
sodium;zinc;phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium zinc phosphate is an inorganic compound composed of sodium, zinc, and phosphate ions. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its corrosion resistance and is often utilized in coatings and as a corrosion inhibitor.
準備方法
Synthetic Routes and Reaction Conditions
Sodium zinc phosphate can be synthesized through various methods. One common method involves the reaction of zinc oxide with phosphoric acid and sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is precipitated out of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, sodium zinc phosphate is produced using large-scale chemical reactors. The process involves the continuous mixing of zinc oxide, phosphoric acid, and sodium hydroxide in a controlled environment. The reaction mixture is then filtered, and the solid product is dried and ground to the desired particle size. This method ensures a consistent and high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Sodium zinc phosphate undergoes several types of chemical reactions, including precipitation, substitution, and complexation reactions.
Common Reagents and Conditions
Precipitation Reaction: Sodium zinc phosphate can be formed by mixing aqueous solutions of zinc chloride and sodium phosphate. The reaction results in the formation of a white precipitate of sodium zinc phosphate.
Substitution Reaction: In the presence of strong acids or bases, sodium zinc phosphate can undergo substitution reactions, where the phosphate ions are replaced by other anions.
Complexation Reaction: Sodium zinc phosphate can form complexes with various metal ions, enhancing its solubility and reactivity in different chemical environments.
Major Products
The major products formed from these reactions include zinc phosphate, sodium chloride, and other metal-phosphate complexes, depending on the specific reagents and conditions used.
科学的研究の応用
Sodium zinc phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in metal coatings, providing protection against rust and degradation.
Biology: Sodium zinc phosphate is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in bone regeneration and dental applications, where it can serve as a scaffold for new tissue growth.
Industry: It is widely used in the production of paints, coatings, and sealants, where it enhances the durability and longevity of the products.
作用機序
The mechanism by which sodium zinc phosphate exerts its effects is primarily through the formation of a protective layer on metal surfaces. This layer acts as a barrier, preventing the penetration of corrosive agents such as water and oxygen. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor. In biological systems, sodium zinc phosphate interacts with cellular components, promoting cell adhesion and proliferation, which is beneficial for tissue engineering applications.
類似化合物との比較
Sodium zinc phosphate is often compared with other phosphate-based compounds such as:
Zinc phosphate: Similar in composition but lacks the sodium component. It is also used as a corrosion inhibitor and in dental applications.
Sodium pyrophosphate: Used as a sequestering agent and in detergents. It does not provide the same level of corrosion protection as sodium zinc phosphate.
Calcium phosphate: Widely used in biomedical applications, particularly in bone grafts and dental cements. It has different solubility and reactivity properties compared to sodium zinc phosphate.
Sodium zinc phosphate stands out due to its unique combination of sodium and zinc ions, which enhances its solubility and reactivity, making it suitable for a broader range of applications.
特性
CAS番号 |
20539-12-2 |
|---|---|
分子式 |
NaO4PZn |
分子量 |
183.3 g/mol |
IUPAC名 |
sodium;zinc;phosphate |
InChI |
InChI=1S/Na.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |
InChIキー |
RTOOMIOWOJBNTK-UHFFFAOYSA-K |
正規SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



